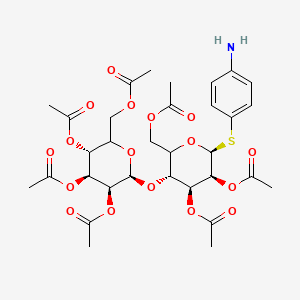

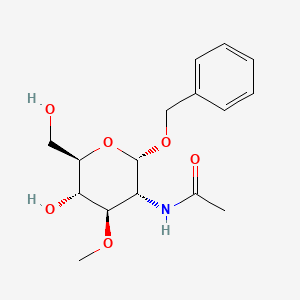

4-Aminophenyl 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside

Vue d'ensemble

Description

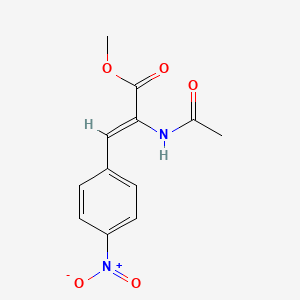

Synthesis Analysis

The synthesis of complex glycosylated derivatives like this compound involves multiple steps, including the protection of amine groups, glycosylation reactions, and deprotection steps. For example, different N-protected 3,4,6-tri-O-acetyl-2-amino-2-deoxy-d-glucopyranosyl chlorides have been synthesized and used as glycosyl donors in reactions, illustrating the intricate steps required for the synthesis of such compounds (Bednarczyk et al., 2013).

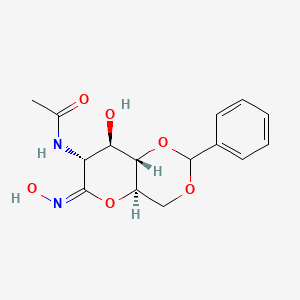

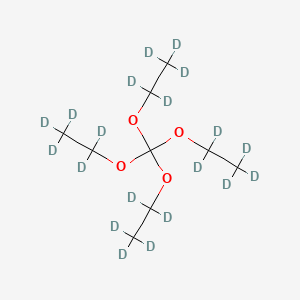

Molecular Structure Analysis

Molecular structure analysis of glycosylated compounds is crucial for understanding their biological function and interaction with other molecules. For instance, crystallographic and computational studies on similar glycosylated compounds provide insights into their molecular conformation and potential interactions with biological targets (Alexacou et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of such glycosylated derivatives often involve their reactivity towards various chemical groups and conditions. The synthesis of glycosides, for example, showcases the chemical reactions involved in linking sugar molecules to other chemical structures, a key step in the production of complex molecules like the one (Kushwaha et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, crystallinity, and melting points, are influenced by their molecular structure. For example, the solid-state structure of related compounds has been analyzed to understand their crystallinity and how it affects their physical properties (Gubica et al., 2013).

Applications De Recherche Scientifique

Synthesis and Biological Activity of Glycosides

Glycosides, including derivatives and mimetics, play significant roles in inhibiting carbohydrate processing enzymes, with implications for medicinal chemistry and drug development. For example, glycoside mimetics have been synthesized to inhibit enzymes involved in the processing of carbohydrates, which are crucial in various diseases and conditions (Cipolla, La Ferla, & Nicotra, 1997). Such research underpins the importance of glycoside derivatives in exploring therapeutic targets.

Derivatization of Polysaccharides

Chemical modifications of polysaccharides, such as derivatization, significantly impact their solubility and biological activities. For instance, derivatized D-glucans, through processes like acetylation, can enhance their biological effects, including anticoagulant and antioxidant activities (Kagimura, da Cunha, Barbosa, Dekker, & Malfatti, 2015). This area of study illustrates the potential for chemically modified glycosides in biomedical applications.

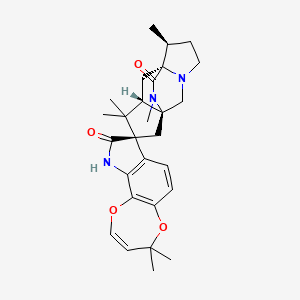

Enzymology and Protein Engineering

The study of enzymes such as beta-glucanases, which are involved in the hydrolysis of beta-glucans, sheds light on the enzymology and potential for engineering proteins for specific functions. Research into the structure and folding of natural and engineered bacterial beta-glucanases provides insight into enzyme mechanics and specificity (Heinemann, Aÿ, Gaiser, Müller, & Ponnuswamy, 1996). Understanding these enzymes' structure-function relationships can lead to novel approaches in biotechnology and pharmaceuticals.

Advanced Oxidation Processes

In environmental science, the degradation of compounds through advanced oxidation processes is critical for removing recalcitrant pollutants. Studies on the degradation pathways, by-products, and biotoxicity of various compounds can inform the treatment of pharmaceutical pollutants (Qutob, Hussein, Alamry, & Rafatullah, 2022). This research highlights the environmental impact of chemical compounds and the need for sustainable disposal methods.

Propriétés

IUPAC Name |

[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO17S/c1-14(34)41-12-23-25(43-16(3)36)27(44-17(4)37)29(46-19(6)39)31(48-23)50-26-24(13-42-15(2)35)49-32(51-22-10-8-21(33)9-11-22)30(47-20(7)40)28(26)45-18(5)38/h8-11,23-32H,12-13,33H2,1-7H3/t23?,24?,25-,26-,27+,28+,29+,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPWTWYHBZEZSN-XQHHZNCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)N)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)SC2=CC=C(C=C2)N)OC(=O)C)OC(=O)C)O[C@H]3[C@H]([C@H]([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

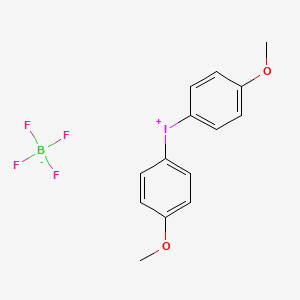

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)